Bienvenue dans la boutique en ligne BenchChem!

3-O-Acetyloleanolic acid

Antimalarial Plasmodium falciparum Anti-infective

Source premium 3-O-Acetyloleanolic Acid (3AOA, ≥98% HPLC) for your oncology and vascular biology programs. This acetylated oleanolic acid derivative is a validated chemical probe for VEGFR-mediated lymphangiogenesis, demonstrating a 42% reduction in primary tumor volume and a 50-percentage-point decrease in SLN metastasis in vivo [User Input]. Its distinct pro-apoptotic activity via DR5 upregulation (increasing apoptosis from 3.5% to 38.2% at 40 µM) and 6.4-fold greater antimalarial potency versus the parent compound (IC50 4.3 µg/mL) make it essential for reproducible, mechanism-specific research. Ensure compound integrity for your critical assays.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
CAS No. 4339-72-4
Cat. No. B033430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Acetyloleanolic acid
CAS4339-72-4
Synonyms3-acetyloleanolic acid
3-O-acetyloleanolic acid
oleanolic acid 3-acetate
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
InChIInChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1
InChIKeyRIXNFYQZWDGQAE-DFHVBEEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Acetyloleanolic Acid (CAS 4339-72-4) for Research and Development


3-O-Acetyloleanolic acid (3AOA, also known as oleanolic acid acetate) is a pentacyclic triterpenoid derivative of oleanolic acid, featuring an acetyl group at the C-3 position [1]. It is a naturally occurring compound found in plants such as Vigna sinensis K. seeds [2]. This modification enhances its pharmacological profile, conferring potent anti-angiogenic , pro-apoptotic , and anti-inflammatory [3] activities. 3AOA is a critical research tool for investigating molecular mechanisms in oncology, inflammation, and vascular biology, with a distinct profile that differentiates it from its parent compound and other triterpenoids.

Critical Differentiation: Why 3-O-Acetyloleanolic Acid Cannot Be Replaced by Oleanolic Acid or Other Analogues


While 3-O-acetyloleanolic acid (3AOA) is a derivative of oleanolic acid (OA), their distinct molecular structures lead to significant divergences in biological activity, potency, and application focus. The acetyl group at the C-3 position alters key properties such as lipophilicity, target binding affinity, and in vivo metabolic conversion [1]. Simple substitution with OA or other in-class triterpenoids (e.g., betulinic acid, ursolic acid) is not equivalent. For instance, 3AOA demonstrates a marked, and sometimes reversed, efficacy profile compared to OA in specific assays [2], and its unique anti-lymphangiogenic mechanism is not a class-wide effect [3]. This necessitates a compound-specific selection process for precise and reproducible research outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-O-Acetyloleanolic Acid: A Comparative Evidence Guide


Enhanced Antiplasmodial Potency of 3-O-Acetyloleanolic Acid (OAA) Over Oleanolic Acid (OA)

In a direct comparative study, 3-O-acetyloleanolic acid (OAA) exhibited a 6.4-fold greater potency against the chloroquine-sensitive strain NF54 of Plasmodium falciparum compared to its parent compound, oleanolic acid (OA) [1]. This establishes OAA as the superior antiplasmodial candidate within this structural pair.

Antimalarial Plasmodium falciparum Anti-infective

Divergent Antimycobacterial Activity: Oleanolic Acid is 2.4-fold More Potent than 3-O-Acetyloleanolic Acid

The same direct comparative study that showed improved antiplasmodial activity for OAA revealed an inversion of potency against Mycobacterium tuberculosis H37Rv [1]. In this assay, the parent compound, oleanolic acid (OA), was 2.4-fold more potent than the acetylated derivative. This stark contrast underscores that acetylation does not uniformly enhance activity and that compound selection must be disease model-specific.

Antitubercular Mycobacterium tuberculosis Drug Discovery

Inhibition of VEGF-A-Induced Lymphangiogenesis and Lymph Node Metastasis In Vivo

3-O-Acetyloleanolic acid (3AOA) demonstrates a unique anti-metastatic mechanism by directly inhibiting VEGF-A-induced lymphangiogenesis, a key pathway in tumor spread [1]. In a VEGF-A-induced oral cancer sentinel lymph node (OCSLN) mouse model, treatment with 3AOA (20 mg/kg, i.p., 3x/week for 4 weeks) resulted in a 42% reduction in primary tumor volume and a dramatic reduction in sentinel lymph node metastasis rate from 83% (control) to 33% (3AOA-treated) [1]. While oleanolic acid (OA) has reported anti-angiogenic effects [2], its direct and potent impact on VEGF-A-driven lymphangiogenesis and associated lymph node metastasis in a comparable in vivo model has not been demonstrated to this extent. This positions 3AOA as a more focused tool for studying lymphatic-specific vascular biology in cancer.

Cancer Metastasis Lymphangiogenesis Angiogenesis Oral Cancer

Superior Anti-Inflammatory Activity of Acetylated Oleanolic Acid Derivatives

Acetylation of oleanolic acid consistently enhances its anti-inflammatory properties. A comparative study of semi-synthetic derivatives found that acetyl derivatives (including 3-acetyloleanolic acid) possessed better anti-inflammatory activity compared to non-acetylated compounds in acute inflammatory models [1]. Specifically, 3-acetyloleanolic acid (AOA) demonstrated a significantly higher analgesic effect than the parent compound oleanolic acid (OA) in the tail-flick test [1]. This demonstrates that the acetyl modification is a key structural determinant for improved anti-inflammatory and analgesic efficacy.

Anti-inflammatory Analgesic Edema

Distinct Pro-Apoptotic Pathway Engagement in Colon Carcinoma Cells

3-O-Acetyloleanolic acid (3AOA) induces apoptosis in HCT-116 human colon carcinoma cells through a well-defined extrinsic pathway involving up-regulation of death receptor 5 (DR5) and activation of caspases-8 and -3 [1]. In vitro, 3AOA inhibited HCT-116 cell proliferation with an IC50 of approximately 40 µM after 48 hours, and treatment with 40 µM increased the apoptotic cell population from 3.5% to 38.2% . While oleanolic acid also induces apoptosis in various cancer cell lines [2], the specific, robust engagement of the extrinsic TRAIL/DR5 pathway by 3AOA offers a defined mechanism for combination studies or pathway-specific investigations that may not be as pronounced with the parent compound.

Apoptosis Cancer Colon Carcinoma HCT-116

In Vivo Conversion to Oleanolic Acid: A Pharmacokinetic Consideration

3-O-Acetyloleanolic acid (OAA) is a prodrug that can be hydrolyzed in vivo to yield the active metabolite, oleanolic acid (OA) [1]. This bioconversion was confirmed by an LC-MS/MS method developed to simultaneously monitor plasma concentrations of both OAA and OA in rats following intravenous administration [1]. This finding is critical for interpreting in vivo data, as the observed pharmacological effects may be due to OAA, OA, or their combination. This distinguishes OAA from OA, which is administered as the active entity and lacks this pharmacokinetic complexity.

Pharmacokinetics Metabolism LC-MS/MS

High-Impact Research and Development Scenarios for 3-O-Acetyloleanolic Acid


Investigating Lymphatic Metastasis and Tumor Microenvironment in Oncology

3-O-Acetyloleanolic acid is the superior tool for dissecting VEGF-A/VEGFR-mediated lymphangiogenesis in cancer models [1]. Its unique ability to potently inhibit lymphatic vessel formation and sentinel lymph node metastasis in vivo, as demonstrated by a 42% reduction in primary tumor volume and a 50-percentage-point decrease in SLN metastasis rate in an oral cancer model [1], makes it an essential compound for studying cancer cell dissemination via the lymphatic system. Researchers can use 3AOA to probe the specific contributions of VEGFR-1/-2 signaling in tumor progression and to validate anti-metastatic drug candidates.

Probing the Extrinsic Apoptotic Pathway (TRAIL/DR5) in Colon and Other Carcinomas

For studies focused on TRAIL-mediated apoptosis, 3-O-acetyloleanolic acid provides a well-defined chemical probe [2]. Its robust activation of the extrinsic pathway via up-regulation of death receptor 5 (DR5) and subsequent activation of caspase-8 and -3 in HCT-116 cells [2] offers a precise mechanism for investigating combination therapies with TRAIL or for elucidating resistance mechanisms in cancer cells. The observed increase in apoptotic rate from 3.5% to 38.2% at 40 µM provides a quantitative baseline for experimental design.

Studying Prodrug Pharmacokinetics and Sustained Anti-Inflammatory Action

Leveraging its role as an in vivo prodrug of oleanolic acid (OA) [3], 3-O-acetyloleanolic acid is an ideal candidate for developing and testing sustained-release formulations or prodrug strategies in anti-inflammatory and other therapeutic areas. Its metabolic conversion to the active OA moiety, as quantified by LC-MS/MS [3], allows researchers to model and compare the pharmacokinetic profiles of different dosing regimens. The enhanced anti-inflammatory efficacy of acetylated derivatives [4] further supports its use as a lead for creating longer-acting or targeted treatments for inflammatory conditions.

Anti-Infective Drug Discovery for Malaria and as a Chemical Biology Tool

In the search for novel antimalarial agents, 3-O-acetyloleanolic acid represents a validated and potent starting point, with an IC50 of 4.3 µg/mL against P. falciparum, which is a 6.4-fold improvement over oleanolic acid [5]. This significant gain in potency makes 3AOA a preferred scaffold for medicinal chemistry optimization. Furthermore, its contrasting activity profile—being more potent against malaria but less so against tuberculosis compared to its parent [5]—makes it a valuable tool for studying structure-activity relationships (SAR) in triterpenoid anti-infectives and for understanding pathogen-specific mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Acetyloleanolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.